Molecular Weight and Hydrophobicity: Quantified Structural Impact of 3-Methyl Branch
The 3-methyl branch in Ethyl 5-chloro-3-methyl-5-oxopentanoate results in a molecular weight increase of 14.03 g/mol and a LogP increase of 0.4 compared to the linear analog Ethyl 5-chloro-5-oxopentanoate, directly affecting its drug-likeness and extraction behavior [1][2].
| Evidence Dimension | Molecular Weight and Lipophilicity |
|---|---|
| Target Compound Data | Molecular Weight: 192.64 g/mol; XLogP3-AA: 1.7 |
| Comparator Or Baseline | Ethyl 5-chloro-5-oxopentanoate (CAS 5205-39-0): Molecular Weight: 178.61 g/mol; XLogP3-AA: 1.3 |
| Quantified Difference | ΔMW: +14.03 g/mol; ΔXLogP3-AA: +0.4 |
| Conditions | Computed by PubChem 2.1 (target) and PubChem 2.2 (comparator). |
Why This Matters
Higher LogP facilitates organic-phase extraction and can improve membrane permeability in biological assays, while the molecular weight difference influences stoichiometric calculations for downstream synthesis.
- [1] National Center for Biotechnology Information. PubChem Compound Summary for CID 71341353, Ethyl 5-chloro-3-methyl-5-oxopentanoate. (n.d.). Retrieved from pubchem.ncbi.nlm.nih.gov. View Source
- [2] National Center for Biotechnology Information. PubChem Compound Summary for CID 78881, Ethyl 5-chloro-5-oxovalerate. (n.d.). Retrieved from pubchem.ncbi.nlm.nih.gov. View Source
